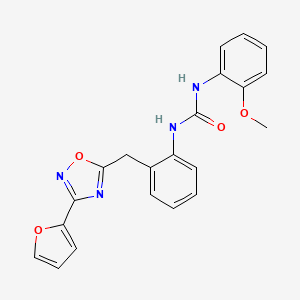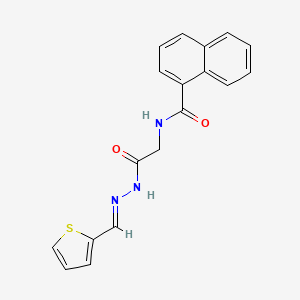
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a complex structure incorporating a furan ring, an oxadiazole ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- Starting with a furan derivative, the oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents: Phosphorus oxychloride (POCl₃), acetic anhydride.
-
Attachment of the Oxadiazole to the Phenyl Ring:
- The oxadiazole intermediate is then coupled with a benzyl halide derivative to form the desired phenyl-oxadiazole linkage.
- Common reagents: Potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Formation of the Urea Moiety:
- The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the urea linkage.
- Common reagents: Phenyl isocyanate, methoxyphenyl isocyanate.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis platforms.
化学反応の分析
Types of Reactions: 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of the oxadiazole ring can yield amines.
- Substitution reactions can introduce various functional groups onto the phenyl rings.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: Could bind to receptors, altering signal transduction pathways.
類似化合物との比較
- 1-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-3-(2-methoxyphenyl)urea
- 1-(2-(1,2,4-Triazol-3-yl)phenyl)-3-(2-methoxyphenyl)urea
Uniqueness:
- The presence of both furan and oxadiazole rings in the same molecule is relatively rare, providing unique chemical and biological properties.
- The specific substitution pattern on the phenyl rings can lead to distinct reactivity and interaction profiles compared to similar compounds.
特性
IUPAC Name |
1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-27-17-10-5-4-9-16(17)23-21(26)22-15-8-3-2-7-14(15)13-19-24-20(25-29-19)18-11-6-12-28-18/h2-12H,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZFTKFCFDVSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2704999.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)
![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2705001.png)
![3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide](/img/structure/B2705002.png)



![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)

![benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2705011.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2705013.png)

